![molecular formula C12H20N2O2 B7509112 N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentanecarboxamide](/img/structure/B7509112.png)
N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentanecarboxamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. CX-5461 has shown promising results in preclinical studies for the treatment of various cancers, including breast, ovarian, and pancreatic cancer.
Mecanismo De Acción
CX-5461 inhibits RNA polymerase I transcription by binding to the DNA template and preventing the elongation of the RNA chain. This leads to a decrease in ribosomal RNA synthesis and a reduction in protein synthesis, which ultimately leads to cell death. CX-5461 has been shown to selectively target cancer cells with high levels of ribosomal DNA transcription, while sparing normal cells with lower levels of transcription.
Biochemical and Physiological Effects
CX-5461 has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to cell cycle arrest and apoptosis. CX-5461 has also been shown to inhibit the DNA repair pathway, which can enhance the efficacy of chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CX-5461 is its selective targeting of cancer cells with high levels of ribosomal DNA transcription. This makes it a potentially effective treatment for cancers with this characteristic. However, CX-5461 has also been shown to have limited efficacy in some cancer types, and its use may be limited by toxicity and off-target effects.
Direcciones Futuras
There are several potential future directions for the development of CX-5461. One direction is the development of combination therapies that enhance the efficacy of CX-5461. Another direction is the development of biomarkers to identify patients who are most likely to respond to CX-5461. Additionally, further research is needed to understand the mechanisms of resistance to CX-5461 and to develop strategies to overcome this resistance. Finally, the development of more potent and selective inhibitors of RNA polymerase I transcription may lead to the development of more effective cancer treatments.
Métodos De Síntesis
The synthesis of CX-5461 involves a series of chemical reactions, starting with the reaction of 4-bromo-2,6-dimethylphenol with triethylamine to form 4-bromo-2,6-dimethylphenol triethylammonium salt. This is followed by the reaction of the triethylammonium salt with 1,3-dibromopropane to form 4-bromo-2,6-dimethylphenyl 3-bromopropyl ether. The final step involves the reaction of 4-bromo-2,6-dimethylphenyl 3-bromopropyl ether with cyclopentanecarboxylic acid to form CX-5461.
Aplicaciones Científicas De Investigación
CX-5461 has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target cancer cells with high levels of ribosomal DNA transcription, which is a hallmark of many cancers. CX-5461 has been shown to inhibit the growth of breast, ovarian, and pancreatic cancer cells in preclinical studies. It has also been shown to enhance the efficacy of chemotherapy in these cancers.
Propiedades
IUPAC Name |
N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-11(14-7-3-4-8-14)9-13-12(16)10-5-1-2-6-10/h10H,1-9H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJIMNDCBPGFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.